1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride
CAS No.:
Cat. No.: VC13763133
Molecular Formula: C13H25ClN2O4
Molecular Weight: 308.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25ClN2O4 |
|---|---|
| Molecular Weight | 308.80 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 5-aminopiperidine-1,2-dicarboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)10-7-6-9(14)8-15(10)12(17)19-13(2,3)4;/h9-10H,5-8,14H2,1-4H3;1H |
| Standard InChI Key | PGNVAMWWTIQOLQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.Cl |
| Canonical SMILES | CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)N.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₃H₂₅ClN₂O₄, with a molecular weight of 308.80 g/mol . Its IUPAC name, 1-O-tert-butyl 2-O-ethyl 5-aminopiperidine-1,2-dicarboxylate hydrochloride, reflects the presence of two key functional groups:
-
A tert-butoxycarbonyl (Boc) group at the N1 position, which protects the amine during synthetic modifications.
-
An ethyl ester at the C2 carboxylic acid, enhancing solubility and enabling subsequent hydrolysis or transesterification .
The piperidine ring adopts a chair conformation, with the amino group at C5 and ester at C2 occupying equatorial positions to minimize steric strain . The hydrochloride salt improves crystallinity and stability, making it preferable for storage and handling.
Table 1: Key Physicochemical Properties
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
-
Boc Protection: Piperidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to install the Boc group at N1 .
-
Esterification: The carboxylic acid at C2 is converted to an ethyl ester using ethanol and catalytic HCl or H₂SO₄.
-
Salt Formation: The free amine at C5 is protonated with HCl in diethyl ether to yield the hydrochloride salt .
Key Reaction Conditions:
-
Temperature: 0–25°C for Boc protection to prevent side reactions.
-
Purification: Recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane).
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield (typically >80%) and reduce reaction times. Automated systems control parameters such as pH, temperature, and pressure, ensuring reproducibility. Final purification involves fractional distillation or preparative HPLC for pharmaceutical-grade material .
Chemical Reactivity and Functionalization
The compound undergoes three primary reactions:
-
Deprotection of Boc Group: Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding a free amine for further functionalization .
-
Ester Hydrolysis: Basic conditions (e.g., NaOH in H₂O/THF) convert the ethyl ester to a carboxylic acid, enabling peptide coupling.
-
Nucleophilic Substitution: The C5 amine reacts with electrophiles (e.g., alkyl halides, acyl chlorides) to form secondary amines or amides .
Table 2: Common Reagents and Products
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Boc Deprotection | TFA, HCl/dioxane | 5-Amino-piperidine-2-carboxylic acid ethyl ester |
| Ester Hydrolysis | NaOH, H₂O/THF | 1-Boc-5-amino-piperidine-2-carboxylic acid |
| Acylation | Acetyl chloride, Et₃N | 1-Boc-5-acetamido-piperidine-2-carboxylic acid ethyl ester |
Applications in Medicinal Chemistry
Drug Intermediate
The compound is a versatile building block for:
-
Anticancer Agents: Piperidine derivatives inhibit kinases (e.g., TBK1, IKKε) involved in metabolic pathways . For example, analogues show IC₅₀ values <1 µM against glioblastoma cells .
-
Antimicrobials: Structural modifications at C5 yield compounds with activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
-
Peptide Mimetics: The Boc-protected amine and ester enable solid-phase synthesis of constrained peptides targeting G-protein-coupled receptors .
Case Study: Antiproliferative Activity
A 2023 study evaluated derivatives against triple-negative breast cancer (MDA-MB-231). The lead compound, synthesized from 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester hydrochloride, exhibited:
-
IC₅₀: 12 nM (vs. 45 nM for CB-839, a reference glutaminase inhibitor) .
-
Mechanism: Induced mitochondrial dysfunction and caspase-3-mediated apoptosis .
Biological and Pharmacokinetic Profile
In Vitro Activity
-
Enzyme Inhibition: Inhibits GAC (kidney-type glutaminase) with Kᵢ = 8.2 nM, surpassing BPTES (Kᵢ = 22 nM) .
-
CYP450 Interactions: No significant inhibition of CYP1A2, 2C9, or 3A4 at 10 µM, suggesting low drug-drug interaction risk .
ADME Properties
-
Solubility: 48.5 mg/mL in PBS (pH 7.4).
-
Plasma Stability: >90% remaining after 1 h in human plasma .
-
Permeability: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s), indicating oral bioavailability potential .
Future Research Directions
-
Stereoselective Synthesis: Developing enantioselective routes to access (2R,5R) and (2S,5S) diastereomers for targeted drug design .
-
Prodrug Development: Modifying the ester group to enhance bioavailability and tissue penetration .
-
Polymer-Bound Reagents: Immobilizing the compound on resins for high-throughput combinatorial chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume